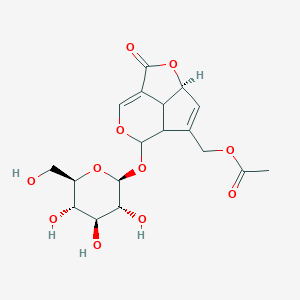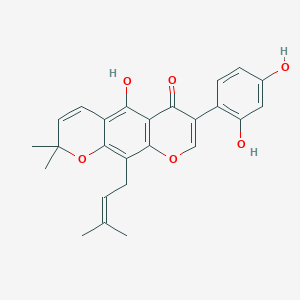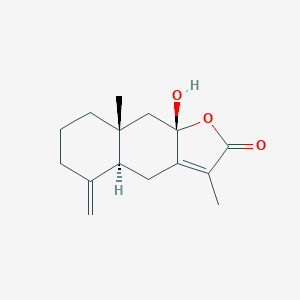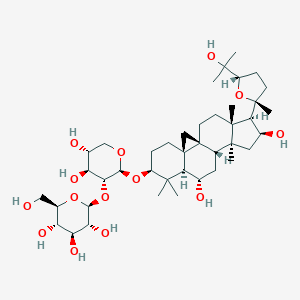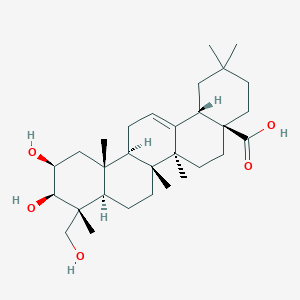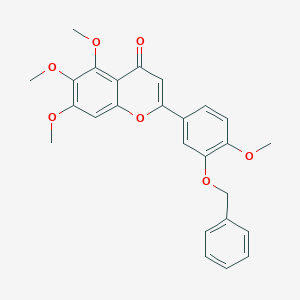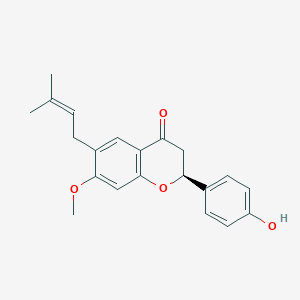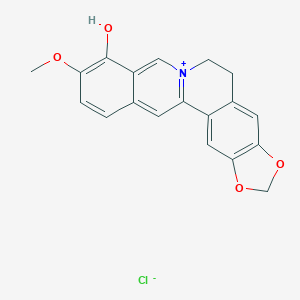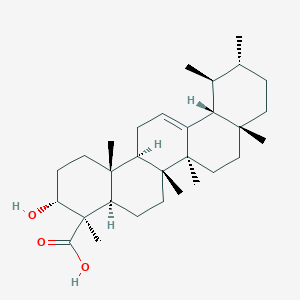
beta-Boswellic acid
Descripción general
Descripción
Los ácidos boswélicos son una serie de moléculas triterpenoides pentacíclicas producidas por plantas del género Boswellia. Los ácidos boswélicos se han utilizado tradicionalmente por sus propiedades antiinflamatorias y recientemente han ganado atención por sus posibles efectos terapéuticos en diversas enfermedades crónicas .
Aplicaciones Científicas De Investigación
Los ácidos boswélicos tienen una amplia gama de aplicaciones de investigación científica debido a sus diversas actividades biológicas. Se estudian ampliamente por sus propiedades antiinflamatorias, antitumorales, antivirales, hepatoprotectoras, gastroprotectoras, antidiabéticas, antimicrobianas, hemolíticas, antipruriginosas, espasmolíticas y antitrombóticas . En la medicina moderna, los ácidos boswélicos se utilizan en el desarrollo de nuevos sistemas de administración de fármacos, como las nanopartículas, para mejorar su biodisponibilidad y efectos terapéuticos .
Mecanismo De Acción
El mecanismo de acción de los ácidos boswélicos implica la inhibición de enzimas clave y vías de señalización. Por ejemplo, los ácidos boswélicos inhiben la actividad de la enzima 5-lipooxigenasa, que juega un papel crucial en la síntesis de leucotrienos, ejerciendo así efectos antiinflamatorios . Además, se ha demostrado que los ácidos boswélicos inducen la apoptosis en las células cancerosas al activar las caspasas y modular la formación de especies reactivas del oxígeno .
Análisis Bioquímico
Biochemical Properties
Beta-Boswellic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . Specifically, the 3-acetyl-11-keto-beta-Boswellic acid binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It also binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling in OA chondrocytes, osteoblasts, and synoviocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling . This inhibition downregulates reactive oxygen species (ROS) synthesis and MAPK p38/NFκB, NLRP3, IFNαβ, TNF, and ECM-related pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to markedly improve neurological deficits and decrease infarct volume and necrotic neurons in rats . The in vitro results showed that this compound protected neurons against oxygen-glucose deprivation and reoxygenation (OGD/R)-induced injury .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered at doses of 1, 2, and 10 mg/kg body weight for 21 days, significantly improving body weight loss, water consumption, and specifically the concentration of blood glucose level in diabetic animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it inhibits the activity of the enzyme 5-lipoxygenase .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Los ácidos boswélicos se pueden aislar de la resina de goma de las especies de Boswellia mediante diversos métodos de extracción. Un método común implica el uso de etanol para extraer la resina, seguido de una separación cromatográfica para aislar los ácidos boswélicos individuales . La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para la cuantificación y separación de los ácidos boswélicos .
Métodos de Producción Industrial: La producción industrial de ácidos boswélicos suele implicar la extracción a gran escala de la resina de Boswellia. La resina se recolecta, se seca y luego se somete a extracción con solventes utilizando etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para obtener ácidos boswélicos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: Los ácidos boswélicos experimentan diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Por ejemplo, la pirólisis de la resina de Boswellia sacra conduce a la aromatización del anillo A, lo que da como resultado la formación de compuestos triaromáticos .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de los ácidos boswélicos incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para lograr las transformaciones deseadas .
Productos Principales: Los principales productos formados a partir de las reacciones de los ácidos boswélicos incluyen diversos derivados con grupos funcionales modificados, como las formas acetiladas y cetónicas de los ácidos boswélicos .
Comparación Con Compuestos Similares
Los ácidos boswélicos son únicos debido a su estructura triterpenoide pentacíclica y sus diversas actividades biológicas. Compuestos similares incluyen otros triterpenoides como el ácido ursólico y el ácido oleanólico, que también exhiben propiedades antiinflamatorias y anticancerígenas . los ácidos boswélicos son distintos en su capacidad para inhibir la 5-lipooxigenasa y sus dianas moleculares específicas en diversas vías de la enfermedad .
Lista de Compuestos Similares:
- Ácido ursólico
- Ácido oleanólico
- Ácido betulínico
Los ácidos boswélicos se destacan por sus características estructurales únicas y sus mecanismos de acción específicos, lo que los convierte en compuestos valiosos tanto en la medicina tradicional como en la moderna.
Propiedades
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-PONOSELZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057578 | |
| Record name | beta-Boswellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Boswellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
631-69-6 | |
| Record name | beta-Boswellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Boswellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Boswellic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


